1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
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Overview
Description
1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by the presence of two boronate ester groups attached to a pyrrole ring, making it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole typically involves the reaction of 1-methyl-2,5-dibromopyrrole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The boronate ester groups can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or DMF.
Scientific Research Applications
1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to create biologically active molecules, which can be further studied for their potential therapeutic effects.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.
Mechanism of Action
The mechanism by which 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester groups act as nucleophiles, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, which facilitates the transfer of the boronate ester group to the halide, resulting in the formation of the desired product .
Comparison with Similar Compounds
1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole can be compared to other boronate ester-containing compounds, such as:
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar in structure but with a benzene ring instead of a pyrrole ring.
4,4,5,5-Tetramethyl-2-(2,3,4,5-tetramethyl-1H-pyrrol-1-yl)-1,3,2-dioxaborolane: Contains a pyrrole ring with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
1-methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29B2NO4/c1-14(2)15(3,4)22-18(21-14)12-10-11-13(20(12)9)19-23-16(5,6)17(7,8)24-19/h10-11H,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVGYKJQPDKDJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2C)B3OC(C(O3)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29B2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682225 |
Source
|
Record name | 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-17-3 |
Source
|
Record name | 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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